

SAR125844: Evaluating Efficacy in Tumors Resistant to Other MET Inhibitors

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Compound of Interest

Compound Name: SAR125844

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The emergence of resistance to targeted therapies is a significant challenge in oncology. In the context of MET-driven cancers, while several inhibitors have shown clinical activity, acquired resistance often limits their long-term efficacy. This guide provides a comparative overview of the preclinical efficacy of **SAR125844**, a potent and selective MET inhibitor, with a focus on its potential role in overcoming resistance to other MET-targeting agents.

Introduction to SAR125844

SAR125844 is a triazolopyridazine derivative that acts as a potent, selective, and ATP-competitive inhibitor of the MET receptor tyrosine kinase.^{[1][2]} It is administered intravenously and has demonstrated significant antitumor activity in preclinical models of MET-amplified cancers.^[3] The activation of the MET/HGF signaling pathway is a known driver of tumor initiation, metastasis, and angiogenesis, and is also implicated in resistance to various cancer therapies.^{[1][3]}

Preclinical Efficacy of SAR125844

Preclinical studies have established **SAR125844** as a highly effective inhibitor of MET signaling. It demonstrates nanomolar activity against wild-type MET and certain clinically relevant mutants.

Biochemical and Cellular Activity

SAR125844 exhibits potent inhibitory activity against the wild-type MET kinase and several mutant forms.[1] In cell-based assays, it effectively inhibits MET autophosphorylation in the nanomolar range, leading to downstream pathway inhibition and induction of apoptosis in MET-dependent cancer cell lines.[3]

Table 1: In Vitro Inhibitory Activity of **SAR125844** Against MET Kinase

Target	IC50 (nmol/L)
Wild-type MET	4.2[1]
MET M1250T Mutant	6.5[3]
MET Y1235D Mutant	1.7[3]
MET L1195V Mutant	65[3]
MET D1228H Mutant	81[3]
MET Y1230H Mutant	No activity[3]

Table 2: Cellular Activity of **SAR125844** in MET-Amplified Gastric Cancer Cell Lines

Cell Line	MET Gene Copy Number	IC50 for MET Phosphorylation (nmol/L)
Hs 746T	29	1.4[3]
SNU-5	13	3.9[3]
MKN-45	21	5.1[3]

In Vivo Antitumor Activity

In vivo studies using xenograft models of MET-amplified human gastric tumors have demonstrated the potent antitumor efficacy of **SAR125844**. Intravenous administration leads to significant, dose-dependent tumor regression.[1][3] Pharmacodynamic analyses in these models confirm potent and sustained inhibition of MET kinase activity and downstream signaling pathways, including PI3K/AKT and RAS/MAPK.[3]

SAR125844 in the Context of MET Inhibitor Resistance

Acquired resistance to MET inhibitors is a critical clinical issue. Resistance can arise from on-target mechanisms, such as secondary mutations in the MET kinase domain, or off-target mechanisms, including the activation of bypass signaling pathways.

On-Target Resistance: The Challenge of MET Kinase Domain Mutations

Mutations in the MET kinase domain, particularly at residues D1228 and Y1230, are known to confer resistance to type I MET inhibitors (e.g., crizotinib, capmatinib, savolitinib).^{[4][5]}

SAR125844 is classified as a type I MET inhibitor. Preclinical data indicates that while **SAR125844** is active against the D1228H mutant, it lacks activity against the Y1230H mutant.^[3] The D1228V mutation, in particular, has been shown to induce resistance to type I MET inhibitors by impairing drug binding.^{[6][7]} In contrast, type II MET inhibitors, such as cabozantinib, which bind to the inactive conformation of the kinase, may retain activity against some of these resistant mutants.^{[4][6]}

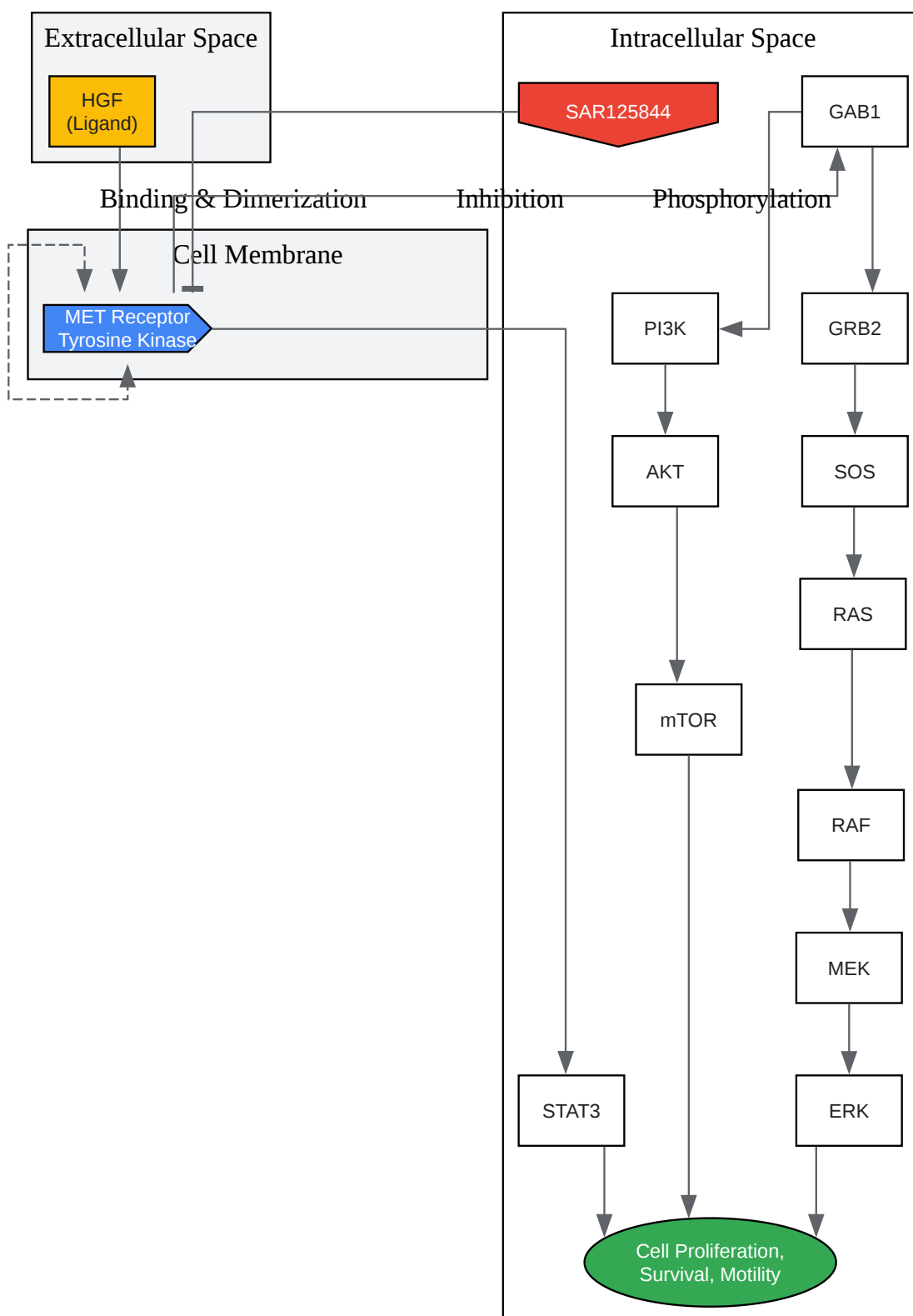
Currently, there is a lack of direct preclinical or clinical data evaluating the efficacy of **SAR125844** in tumors that have developed resistance to other MET inhibitors through acquired mutations like D1228V or Y1230C.

Off-Target Resistance Mechanisms

Resistance to MET inhibitors can also be driven by the activation of alternative signaling pathways, such as the EGFR pathway.^{[8][9]} In such cases, a combination therapy approach targeting both MET and the bypass pathway may be necessary.

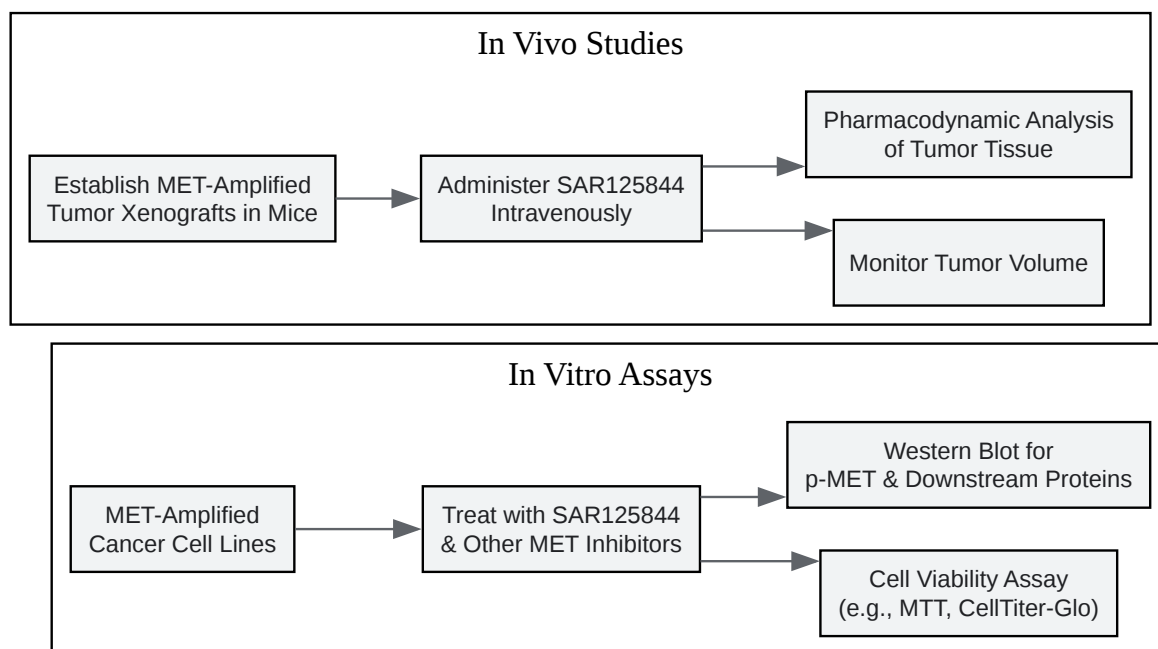
Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental approaches used to evaluate MET inhibitors, the following diagrams are provided.



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Figure 1: Simplified MET Signaling Pathway and the inhibitory action of **SAR125844**.



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Figure 2: General experimental workflow for evaluating the efficacy of MET inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the preclinical evaluation of **SAR125844**.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate MET-amplified cancer cells (e.g., Hs 746T, SNU-5) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **SAR125844** or other MET inhibitors for 72-96 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Western Blot for MET Phosphorylation

- Cell Lysis: Culture MET-amplified cells to 70-80% confluency and treat with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-MET (e.g., Tyr1234/1235), total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like β -actin or GAPDH should also be used.
- Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

- Cell Implantation: Subcutaneously inject a suspension of MET-amplified human cancer cells (e.g., 5×10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
- Drug Administration: Randomize the mice into treatment and control groups. Administer **SAR125844** intravenously at specified doses and schedules.
- Tumor Measurement: Measure tumor volume with calipers at regular intervals.
- Pharmacodynamic Analysis: At the end of the study, or at specified time points, euthanize the mice and collect tumor tissue for analysis of MET phosphorylation and downstream signaling markers by western blot or immunohistochemistry.

Conclusion

SAR125844 is a potent and selective MET inhibitor with significant preclinical antitumor activity in MET-amplified cancer models. While its efficacy against tumors with primary MET alterations is well-documented, its activity in the context of acquired resistance to other MET inhibitors, particularly those driven by on-target mutations like D1228V, requires further investigation. The existing data suggests that as a type I inhibitor, **SAR125844** may have limitations in overcoming resistance mediated by certain kinase domain mutations that are effectively targeted by type II inhibitors. Future studies directly comparing **SAR125844** with other MET inhibitors in clinically relevant resistant models are warranted to fully define its therapeutic potential in the evolving landscape of MET-targeted therapies.

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